molecular formula C20H14Cl2N2O5S B11546542 4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid

4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid

Cat. No.: B11546542
M. Wt: 465.3 g/mol
InChI Key: CYJQCNOWDSYMOT-UHFFFAOYSA-N
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Description

4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes chloro, carbamoyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-chlorophenyl isocyanate under controlled conditions to form the corresponding carbamoyl derivative. This intermediate is then subjected to sulfonylation using appropriate sulfonylating agents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with protein active sites, inhibiting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14Cl2N2O5S

Molecular Weight

465.3 g/mol

IUPAC Name

4-[[4-chloro-3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C20H14Cl2N2O5S/c21-13-3-7-14(8-4-13)23-19(25)17-11-16(9-10-18(17)22)30(28,29)24-15-5-1-12(2-6-15)20(26)27/h1-11,24H,(H,23,25)(H,26,27)

InChI Key

CYJQCNOWDSYMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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